3-Sulfamoylbenzene-1-sulfonyl fluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

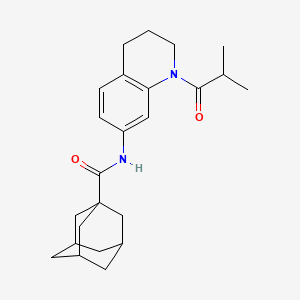

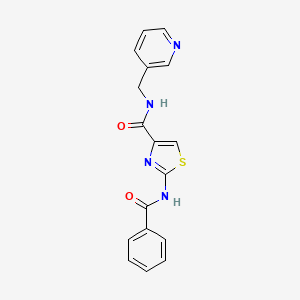

3-Sulfamoylbenzene-1-sulfonyl fluoride is a chemical compound with the molecular formula C6H6FNO4S2 and a molecular weight of 239.24 . It is available for purchase for pharmaceutical testing .

Synthesis Analysis

Sulfonyl fluorides, such as this compound, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This method represents a significant advancement over previous methods, which mainly focused on the fluoride–chloride exchange from the corresponding sulfonyl chlorides .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a sulfamoyl group and a sulfonyl fluoride group . The InChI code for this compound is 1S/C6H6FNO4S2/c7-13(9,10)5-2-1-3-6(4-5)14(8,11)12/h1-4H,(H2,8,11,12), and the InChI key is CWARYJSMFYLTFC-UHFFFAOYSA-N .Chemical Reactions Analysis

Sulfonyl fluorides are versatile synthetic intermediates in modern organic synthesis . They can participate in a variety of chemical reactions, including conjugate addition, electrophilic fluorination of thiols, anodic oxidative fluorination, and SO2 insertion/fluorination . The use of fluorosulfonyl radicals has opened up new horizons for the synthesis of diverse functionalized sulfonyl fluorides .It is stored at room temperature . The compound’s physical form and storage conditions suggest that it is stable under normal conditions.

Aplicaciones Científicas De Investigación

Síntesis Orgánica

El fluoruro de 3-sulfamoilbenceno-1-sulfonilo se utiliza en la síntesis orgánica . El compuesto ha encontrado amplias aplicaciones en la producción de fluoruros de sulfonilo, que son unidades estructurales prevalentes que se encuentran en moléculas biológicamente activas e intermedios de síntesis versátiles en la síntesis orgánica moderna .

Biología Química

En el campo de la biología química, el fluoruro de 3-sulfamoilbenceno-1-sulfonilo juega un papel importante . Los fluoruros de sulfonilo se utilizan como cabezas de guerra electrofílicas tanto por los químicos medicinales como por los biólogos químicos .

Descubrimiento de Fármacos

El compuesto también se utiliza en el descubrimiento de fármacos . El equilibrio de reactividad y estabilidad que es tan atractivo para estas aplicaciones, particularmente la resistencia de los fluoruros de sulfonilo a la hidrólisis en condiciones fisiológicas, ha brindado oportunidades para los químicos sintéticos .

Ciencia de Materiales

El fluoruro de 3-sulfamoilbenceno-1-sulfonilo tiene aplicaciones en la ciencia de materiales . Los fluoruros de sulfonilo han encontrado amplias aplicaciones en este campo .

Fluorosulfonilación

La fluorosulfonilación directa con radicales fluorosulfonilo ha surgido como un enfoque conciso y eficiente para producir fluoruros de sulfonilo . Este método es más eficiente en comparación con los métodos actuales .

Síntesis de Moléculas Bioactivas

El fluoruro de sulfonilo es una unidad estructural prevalente que se encuentra en moléculas biológicamente activas . Por lo tanto, el fluoruro de 3-sulfamoilbenceno-1-sulfonilo, al ser un fluoruro de sulfonilo, se utiliza en la síntesis de estas moléculas bioactivas .

Safety and Hazards

The safety information for 3-Sulfamoylbenzene-1-sulfonyl fluoride indicates that it is dangerous . The compound has hazard statements H302 and H318, which correspond to “Harmful if swallowed” and “Causes serious eye damage”, respectively . Precautionary measures include avoiding inhalation, ingestion, and contact with skin and eyes .

Direcciones Futuras

The future directions for 3-Sulfamoylbenzene-1-sulfonyl fluoride and other sulfonyl fluorides likely involve further exploration of their synthesis and applications. The emergence of direct fluorosulfonylation with fluorosulfonyl radicals as a concise and efficient approach for producing sulfonyl fluorides represents a promising area of research .

Mecanismo De Acción

Target of Action

3-Sulfamoylbenzene-1-sulfonyl fluoride is a type of sulfonyl fluoride, which are known to be used as electrophilic warheads by both medicinal chemists and chemical biologists . The primary targets of this compound are context-specific amino acids or proteins .

Mode of Action

The compound interacts with its targets through a selective covalent interaction . The balance of reactivity and stability of sulfonyl fluorides is attractive for these applications . This means that the compound can selectively bind to certain amino acids or proteins, leading to changes in their function.

Biochemical Pathways

Sulfonyl fluorides in general have been found to interact with active site amino acids, potentially leading to the inactivation of certain enzymes . This suggests that the compound could affect various biochemical pathways depending on the specific proteins it targets.

Análisis Bioquímico

Biochemical Properties

It is known that fluoride forms hydrofluoric acid in the stomach, which crosses cell membranes and binds with calcium, interfering with various enzymes .

Cellular Effects

The specific cellular effects of 3-Sulfamoylbenzene-1-sulfonyl fluoride are not well-studied. It is known that fluoride can have significant effects on cellular function. For example, fluoride is known to inhibit glycolysis and affect tooth enamel formation .

Molecular Mechanism

Fluoride is known to bind with calcium and interfere with various enzymes . This could potentially lead to changes in gene expression and enzyme activation or inhibition.

Temporal Effects in Laboratory Settings

It is known that fluoride can have long-term effects on learning and memory .

Dosage Effects in Animal Models

It is known that fluoride can have dose-dependent effects on learning and memory .

Metabolic Pathways

Fluoride is known to be involved in various metabolic pathways, including the metabolism of terpenoids and polyketides .

Transport and Distribution

Fluoride is known to cross cell membranes and bind with calcium .

Subcellular Localization

Fluoride is known to cross cell membranes and bind with calcium , which could potentially affect its localization within the cell.

Propiedades

IUPAC Name |

3-sulfamoylbenzenesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO4S2/c7-13(9,10)5-2-1-3-6(4-5)14(8,11)12/h1-4H,(H2,8,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWARYJSMFYLTFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)F)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1334644-12-0 |

Source

|

| Record name | 3-sulfamoylbenzene-1-sulfonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Pyrrolidin-1-yl-2-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2448180.png)

![2-((1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2448181.png)

![Benzo[d]thiazol-6-yl(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone](/img/structure/B2448182.png)

![4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2448186.png)

![Ethyl 3-(4-chlorophenyl)-5-[(2-methoxyacetyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2448187.png)

![3-(2,6-Dichlorophenyl)-7-(trifluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B2448188.png)

![N-[3-(3-methoxypropylamino)quinoxalin-2-yl]-3,4-dimethylbenzenesulfonamide](/img/structure/B2448189.png)

![2-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2448193.png)

![3-chloro-4-fluoro-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide](/img/structure/B2448197.png)